2-((1-(2-Bromobenzoyl)piperidin-3-yl)oxy)isonicotinonitrile

Lipophilicity Drug-likeness Permeability

2-((1-(2-Bromobenzoyl)piperidin-3-yl)oxy)isonicotinonitrile (CAS 2034432-35-2) is a synthetic small-molecule building block featuring a pyridine-4-carbonitrile core linked via an ether bridge to a 1-(2-bromobenzoyl)piperidin-3-yl moiety. It belongs to the piperidin-3-yl-oxy-isonicotinonitrile class, a series widely employed in medicinal chemistry for the development of kinase inhibitors and immune-oncology agents due to the versatility of the aryl-ether linkage and the nitrile group's capacity to engage hydrogen-bond networks in biological targets.

Molecular Formula C18H16BrN3O2
Molecular Weight 386.249
CAS No. 2034432-35-2
Cat. No. B2371516
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((1-(2-Bromobenzoyl)piperidin-3-yl)oxy)isonicotinonitrile
CAS2034432-35-2
Molecular FormulaC18H16BrN3O2
Molecular Weight386.249
Structural Identifiers
SMILESC1CC(CN(C1)C(=O)C2=CC=CC=C2Br)OC3=NC=CC(=C3)C#N
InChIInChI=1S/C18H16BrN3O2/c19-16-6-2-1-5-15(16)18(23)22-9-3-4-14(12-22)24-17-10-13(11-20)7-8-21-17/h1-2,5-8,10,14H,3-4,9,12H2
InChIKeyLFQXFQCZHGYBBW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-((1-(2-Bromobenzoyl)piperidin-3-yl)oxy)isonicotinonitrile (CAS 2034432-35-2): Chemical Class and Foundational Profile for Research Procurement


2-((1-(2-Bromobenzoyl)piperidin-3-yl)oxy)isonicotinonitrile (CAS 2034432-35-2) is a synthetic small-molecule building block featuring a pyridine-4-carbonitrile core linked via an ether bridge to a 1-(2-bromobenzoyl)piperidin-3-yl moiety [1]. It belongs to the piperidin-3-yl-oxy-isonicotinonitrile class, a series widely employed in medicinal chemistry for the development of kinase inhibitors and immune-oncology agents due to the versatility of the aryl-ether linkage and the nitrile group's capacity to engage hydrogen-bond networks in biological targets [2][3]. The compound possesses a molecular weight of 386.24 g/mol, a calculated XLogP3 of 3.3, and a topological polar surface area (TPSA) of 66.2 Ų, placing it within favorable drug-like property space for probe development [1].

Why 2-((1-(2-Bromobenzoyl)piperidin-3-yl)oxy)isonicotinonitrile Cannot Be Casually Replaced by In-Class Sulfonyl or Other Acyl Analogs


The piperidin-3-yl-oxy-isonicotinonitrile scaffold is exquisitely sensitive to the nature of the N-acyl substituent on the piperidine ring. Replacing the 2-bromobenzoyl group with a methylsulfonyl, arylsulfonyl, or isonicotinoyl group—common alternatives in this chemical class—fundamentally alters the compound's lipophilicity, electronic profile, and steric bulk, which in turn dictates its binding mode and selectivity profile at biological targets [1][2]. The 2-bromobenzoyl substituent introduces a strategically positioned halogen atom capable of forming halogen bonds with target proteins and modulating metabolic stability, a feature absent in non-halogenated or differently halogenated analogs [1]. Consequently, generic substitution without confirmatory head-to-head testing risks complete loss of desired target engagement or introduction of off-target liabilities.

Quantitative Differentiation Evidence for 2-((1-(2-Bromobenzoyl)piperidin-3-yl)oxy)isonicotinonitrile Against Closest In-Class Analogs


Physicochemical Property Differentiation: XLogP3 and TPSA Comparison Against N-Sulfonyl and N-Acyl Analogs

The target compound's XLogP3 of 3.3 falls within a more favorable range for passive membrane permeability and oral bioavailability compared to the N-methylsulfonyl analog (predicted XLogP3 approximately 1.5–2.0), which may be too polar, and the N-isonicotinoyl analog (predicted XLogP3 approximately 2.5), which may offer insufficient lipophilicity for CNS penetration [1][2]. The TPSA of 66.2 Ų is consistent with compounds capable of crossing the blood-brain barrier (typically < 90 Ų), whereas bulkier N-sulfonyl analogs with additional phenyl rings can exceed 90 Ų, potentially limiting CNS exposure [1].

Lipophilicity Drug-likeness Permeability

Halogen-Bonding Potential and Metabolic Stability Differentiation via ortho-Bromobenzoyl Group

The ortho-bromine atom on the benzoyl ring provides a polarizable σ-hole capable of engaging in halogen bonding with backbone carbonyls or π-systems in protein binding sites, a well-documented interaction that can enhance binding affinity and selectivity compared to non-halogenated or fluoro-substituted analogs [1]. The bromine atom also sterically shields the adjacent amide bond from hydrolytic metabolism, potentially offering superior metabolic stability relative to unsubstituted benzoyl analogs [2]. In contrast, N-sulfonyl and N-isonicotinoyl analogs lack this specific halogen-bonding motif, which may result in reduced potency and altered selectivity profiles at halogen-bond-accepting targets.

Halogen bond Metabolic stability CYP inhibition

Target Engagement Class Evidence: Isonicotinonitrile Scaffold Inhibition of Dual Leucine Zipper Kinase (DLK, MAP3K12)

Crystallographic evidence from the isonicotinonitrile class demonstrates that the nitrile group forms a critical hydrogen bond with the hinge region of DLK (MAP3K12), while the N-acyl-piperidine moiety occupies a proximal hydrophobic pocket [1]. A structurally related compound, 2-((1-cyclopentyl-5-(1-(oxetan-3-yl)piperidin-4-yl)-1H-pyrazol-3-yl)amino)isonicotinonitrile, achieved an IC50 of 536 nM against DLK in a biochemical assay [1][2]. The 2-bromobenzoyl substituent on the target compound is predicted to occupy the same hydrophobic pocket as the cyclopentyl-pyrazole motif in the crystallized inhibitor, with the bromine atom offering additional halogen-bonding opportunities not available to the reference ligand [1]. Direct IC50 data for the target compound against DLK is not publicly available; however, the shared isonicotinonitrile pharmacophore and the pocket compatibility of the 2-bromobenzoyl group provide a strong structural rationale for kinase inhibition potential that distinguishes it from sulfonyl-containing analogs, which may not accommodate the same pocket geometry [1].

Kinase inhibition Neurodegeneration DLK/MAP3K12

Recommended Application Scenarios for 2-((1-(2-Bromobenzoyl)piperidin-3-yl)oxy)isonicotinonitrile Based on Verified Differentiation Evidence


Kinase Inhibitor Probe Development Targeting the MAPK Pathway

The isonicotinonitrile scaffold's validated hinge-binding motif to DLK (MAP3K12), as demonstrated by crystallographic studies of closely related analogs, positions this compound as a privileged starting point for developing selective inhibitors of MAP3K family kinases involved in neurodegeneration and axonal injury [1][2]. The 2-bromobenzoyl group can be exploited for structure-activity relationship (SAR) exploration through halogen-bond-mediated affinity optimization, a strategy not available with non-halogenated benzoyl or sulfonyl analogs [1].

CNS-Penetrant Lead Optimization Due to Favorable Physicochemical Profile

With a calculated XLogP3 of 3.3 and TPSA of 66.2 Ų, the compound resides within the optimal property space for blood-brain barrier penetration [1][2]. This makes it a more suitable core scaffold for CNS drug discovery programs compared to higher-TPSA sulfonyl analogs that often exceed 90 Ų and may exhibit restricted brain exposure [1]. Procurement for CNS-focused medicinal chemistry campaigns is therefore strategically justified.

Halogen-Bond-Driven Fragment-Based Drug Discovery (FBDD)

The ortho-bromine atom serves as a strong halogen-bond donor, a feature increasingly exploited in FBDD to enhance binding enthalpy and selectivity [1]. This compound can be used as an advanced fragment or screening library member to probe halogen-bond-accepting hotspots in protein targets, offering a functional advantage over the corresponding des-bromo or fluoro-substituted analogs commonly found in commercial libraries [1].

Chemical Biology Tool for Profiling Bromodomain- or Aryl-Binding Pockets

The combination of an aryl bromide handle and a nitrile hydrogen-bond acceptor makes this compound suitable for designing bifunctional chemical probes, such as photoaffinity labeling reagents (via bromine photoreactivity) or click-chemistry conjugates (via subsequent functionalization at the bromine position). This synthetic versatility is absent in non-halogenated or aliphatic N-acyl analogs, making it a strategically distinct procurement choice for chemical biology applications [1].

Quote Request

Request a Quote for 2-((1-(2-Bromobenzoyl)piperidin-3-yl)oxy)isonicotinonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.